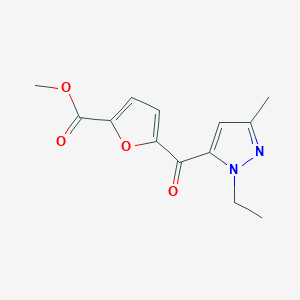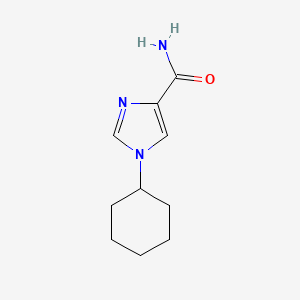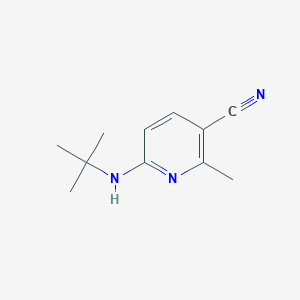
7-Bromo-2-cyclopentylphthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-cyclopentylphthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-cyclopentylphthalazin-1(2H)-one typically involves the bromination of a cyclopentylphthalazinone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen und dabei möglicherweise verschiedene oxidierte Derivate bilden.
Reduktion: Reduktionsreaktionen könnten zur Entfernung des Bromatoms führen und ein Cyclopentylphthalazinon-Derivat bilden.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während die Substitution verschiedene funktionelle Gruppen einführen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Potenzielle Verwendung bei der Untersuchung von biologischen Stoffwechselwegen und Interaktionen.
Medizin: Mögliche Anwendungen in der Arzneimittelforschung und -entwicklung, insbesondere für die gezielte Beeinflussung bestimmter biologischer Stoffwechselwege.
Industrie: Verwendung bei der Produktion von Spezialchemikalien oder Materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Brom-2-cyclopentylphthalazin-1(2H)-on hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Es kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action for 7-Bromo-2-cyclopentylphthalazin-1(2H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Cyclopentylphthalazin-1(2H)-on: Fehlt das Bromatom, was möglicherweise zu einer anderen Reaktivität und biologischen Aktivität führt.
7-Chlor-2-cyclopentylphthalazin-1(2H)-on: Ähnliche Struktur mit einem Chloratom anstelle von Brom, was sich möglicherweise auf seine chemischen Eigenschaften und Wechselwirkungen auswirkt.
Eigenschaften
Molekularformel |
C13H13BrN2O |
|---|---|
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
7-bromo-2-cyclopentylphthalazin-1-one |
InChI |
InChI=1S/C13H13BrN2O/c14-10-6-5-9-8-15-16(11-3-1-2-4-11)13(17)12(9)7-10/h5-8,11H,1-4H2 |
InChI-Schlüssel |
PTKXCWCLEJXQOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C(=O)C3=C(C=CC(=C3)Br)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)

![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)


![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)


![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)

![3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)

